molecular formula C19H19NO5S B445189 (E)-4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)-5-METHYL-2-THIENYL]AMINO}-4-OXO-2-BUTENOIC ACID

(E)-4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)-5-METHYL-2-THIENYL]AMINO}-4-OXO-2-BUTENOIC ACID

Cat. No.: B445189
M. Wt: 373.4g/mol
InChI Key: DARDLSOHWBBFCG-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)-5-METHYL-2-THIENYL]AMINO}-4-OXO-2-BUTENOIC ACID is a complex organic compound with a molecular formula of C19H19NO5S and a molecular weight of 373.423 Da This compound is characterized by its unique structure, which includes a thienyl group, a dimethylphenyl group, and a butenoic acid moiety

Preparation Methods

The synthesis of (E)-4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)-5-METHYL-2-THIENYL]AMINO}-4-OXO-2-BUTENOIC ACID involves multiple steps, typically starting with the preparation of the thienyl and dimethylphenyl intermediates. These intermediates are then subjected to a series of reactions, including esterification, amidation, and oxidation, to form the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienyl and phenyl rings.

    Hydrolysis: The ester and amide groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pH conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used but may include various oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

(E)-4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)-5-METHYL-2-THIENYL]AMINO}-4-OXO-2-BUTENOIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (E)-4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)-5-METHYL-2-THIENYL]AMINO}-4-OXO-2-BUTENOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific biological context .

Comparison with Similar Compounds

Compared to other similar compounds, (E)-4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)-5-METHYL-2-THIENYL]AMINO}-4-OXO-2-BUTENOIC ACID stands out due to its unique combination of functional groups and structural features. Similar compounds may include:

    This compound analogs: These compounds have similar core structures but differ in the substituents on the phenyl or thienyl rings.

    Thienyl-containing compounds: These compounds share the thienyl group but may have different functional groups attached.

    Dimethylphenyl derivatives: These compounds contain the dimethylphenyl group but differ in other parts of the molecule.

The uniqueness of this compound lies in its specific combination of these groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C19H19NO5S

Molecular Weight

373.4g/mol

IUPAC Name

(E)-4-[[4-(3,4-dimethylphenyl)-3-methoxycarbonyl-5-methylthiophen-2-yl]amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C19H19NO5S/c1-10-5-6-13(9-11(10)2)16-12(3)26-18(17(16)19(24)25-4)20-14(21)7-8-15(22)23/h5-9H,1-4H3,(H,20,21)(H,22,23)/b8-7+

InChI Key

DARDLSOHWBBFCG-BQYQJAHWSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=C(SC(=C2C(=O)OC)NC(=O)/C=C/C(=O)O)C)C

SMILES

CC1=C(C=C(C=C1)C2=C(SC(=C2C(=O)OC)NC(=O)C=CC(=O)O)C)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(SC(=C2C(=O)OC)NC(=O)C=CC(=O)O)C)C

Origin of Product

United States

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